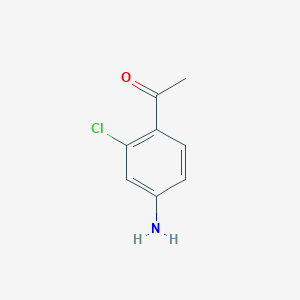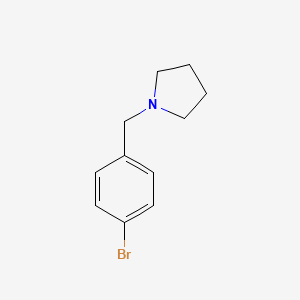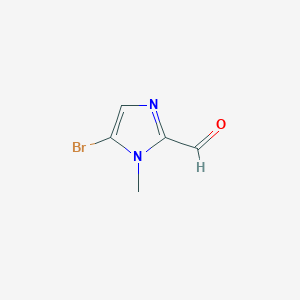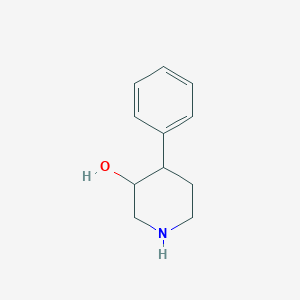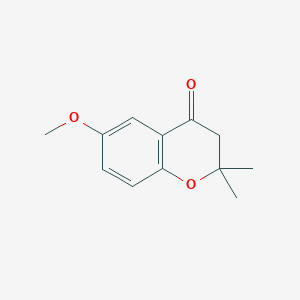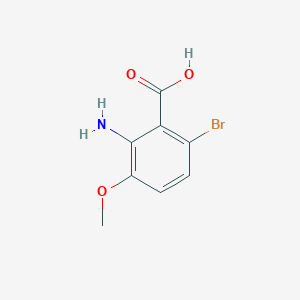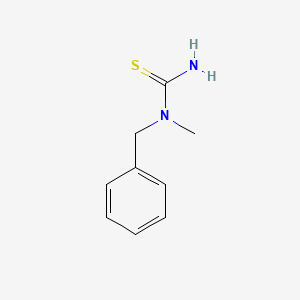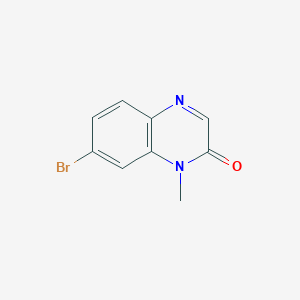
7-Bromo-1-methyl-1H-quinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1-methyl-1H-quinoxalin-2-one is a chemical compound with the molecular formula C9H7BrN2O . It has a molecular weight of 239.07 and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 7-Bromo-1-methyl-1H-quinoxalin-2-one is 1S/C9H7BrN2O/c1-12-8-4-6(10)2-3-7(8)11-5-9(12)13/h2-5H,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
7-Bromo-1-methyl-1H-quinoxalin-2-one is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have been extensively studied for their potential in cancer therapy. 7-Bromo-1-methyl-1H-quinoxalin-2-one can serve as a scaffold for synthesizing compounds with anti-cancer properties. These compounds can inhibit the proliferation of cancer cells by interfering with various cellular pathways .
Anti-Microbial Activity
The structural motif of quinoxaline is known to possess significant anti-microbial properties. Derivatives of 7-Bromo-1-methyl-1H-quinoxalin-2-one can be designed to target a broad spectrum of pathogenic bacteria and fungi, providing a pathway for the development of new antibiotics .
Anti-Convulsant Activity
Quinoxaline derivatives are also explored for their neurological applications, particularly in the treatment of convulsions. The brominated quinoxalines can act on central nervous system receptors and modulate neurotransmitter release to prevent seizure episodes .
Anti-Tuberculosis Activity
Given the rise of drug-resistant strains of tuberculosis, there is a need for novel therapeutic agents7-Bromo-1-methyl-1H-quinoxalin-2-one derivatives can be potent inhibitors of Mycobacterium tuberculosis, the causative agent of TB, offering a new avenue for treatment .
Anti-Malarial Activity
Malaria remains a major global health challenge. Quinoxaline compounds, including those derived from 7-Bromo-1-methyl-1H-quinoxalin-2-one , have shown promise as anti-malarial agents due to their ability to interfere with the life cycle of Plasmodium species .
Material Science Applications
Beyond pharmacological uses, 7-Bromo-1-methyl-1H-quinoxalin-2-one is valuable in material science. It can be used in the synthesis of organic compounds with specific electronic and photonic properties, which are essential for creating advanced materials for electronic devices .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Wirkmechanismus
Physicochemical Properties
The molecular weight of 7-Bromo-1-methyl-1H-quinoxalin-2-one is 239.07 g/mol . It is a solid at room temperature .
Pharmacokinetics
The compound has high gastrointestinal absorption and is BBB permeant, which means it can cross the blood-brain barrier .
Lipophilicity and Solubility
The compound has a Log Po/w (iLOGP) of 2.1, indicating its lipophilicity . It has a solubility of 0.359 mg/ml .
Safety Information
The compound has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335, indicating potential hazards upon exposure .
Eigenschaften
IUPAC Name |
7-bromo-1-methylquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-8-4-6(10)2-3-7(8)11-5-9(12)13/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVQENRTPCMCNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)N=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510861 |
Source


|
| Record name | 7-Bromo-1-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-methyl-1H-quinoxalin-2-one | |
CAS RN |
82019-32-7 |
Source


|
| Record name | 7-Bromo-1-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)
